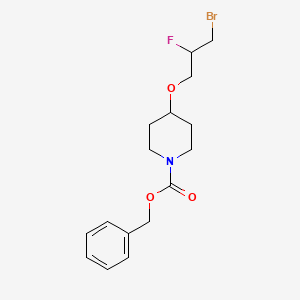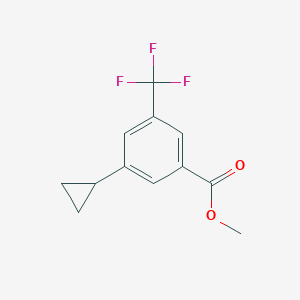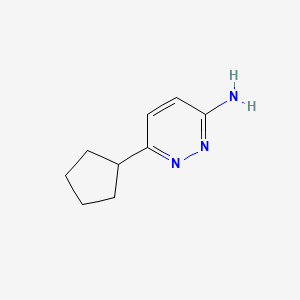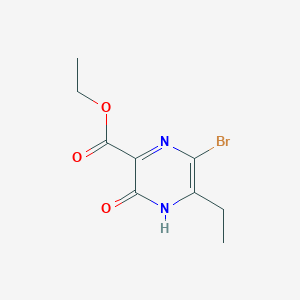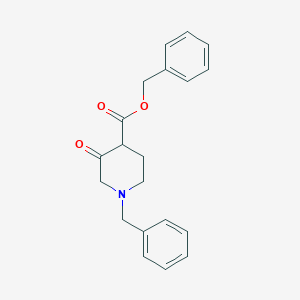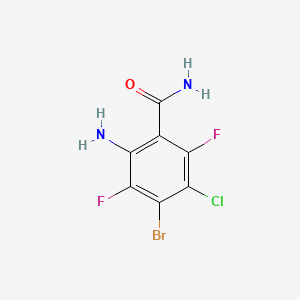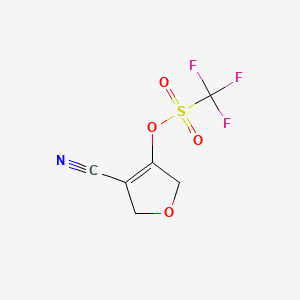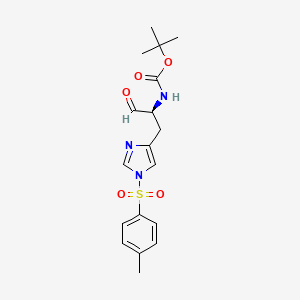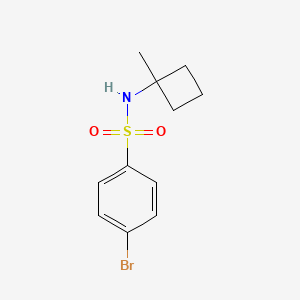
4-Bromo-N-(1-methylcyclobutyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-N-(1-methylcyclobutyl)benzenesulfonamide is a chemical compound that belongs to the class of benzenesulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as inhibitors of enzymes like carbonic anhydrase. The presence of a bromine atom and a methylcyclobutyl group in its structure makes this compound unique and potentially useful in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-N-(1-methylcyclobutyl)benzenesulfonamide typically involves the reaction of 4-bromobenzenesulfonyl chloride with 1-methylcyclobutylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may include more rigorous purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-N-(1-methylcyclobutyl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form sulfonic acids or sulfonyl chlorides.
Reduction Reactions: The sulfonamide group can be reduced to form amines.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate in the presence of a suitable solvent like dimethylformamide (DMF).
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reagents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).
Major Products Formed
Substitution Reactions: Formation of new sulfonamide derivatives.
Oxidation Reactions: Formation of sulfonic acids or sulfonyl chlorides.
Reduction Reactions: Formation of primary or secondary amines.
Scientific Research Applications
4-Bromo-N-(1-methylcyclobutyl)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry:
Biological Studies: Employed in studying the inhibition of bacterial growth by targeting bacterial enzymes.
Industrial Applications: Used in the synthesis of other complex organic molecules and as an intermediate in pharmaceutical manufacturing.
Mechanism of Action
The mechanism of action of 4-Bromo-N-(1-methylcyclobutyl)benzenesulfonamide involves the inhibition of specific enzymes. For example, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate and vice versa. This inhibition can lead to a decrease in intraocular pressure in the case of glaucoma or interfere with the pH regulation in cancer cells, leading to their death .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-N-(4-methoxybenzyl)benzenesulfonamide: Similar structure but with a methoxybenzyl group instead of a methylcyclobutyl group.
3-Bromo-N-(3-fluorophenyl)benzenesulfonamide: Contains a fluorophenyl group instead of a methylcyclobutyl group.
4-Bromo-N-(piperidin-4-yl)benzenesulfonamide: Contains a piperidinyl group instead of a methylcyclobutyl group.
Uniqueness
The uniqueness of 4-Bromo-N-(1-methylcyclobutyl)benzenesulfonamide lies in its specific structural features, such as the presence of a methylcyclobutyl group, which can influence its binding affinity and selectivity towards certain enzymes. This makes it a valuable compound for designing targeted enzyme inhibitors with potential therapeutic applications.
Properties
Molecular Formula |
C11H14BrNO2S |
|---|---|
Molecular Weight |
304.21 g/mol |
IUPAC Name |
4-bromo-N-(1-methylcyclobutyl)benzenesulfonamide |
InChI |
InChI=1S/C11H14BrNO2S/c1-11(7-2-8-11)13-16(14,15)10-5-3-9(12)4-6-10/h3-6,13H,2,7-8H2,1H3 |
InChI Key |
RILJPDBVSFZPQH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC1)NS(=O)(=O)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


